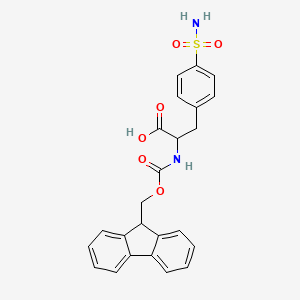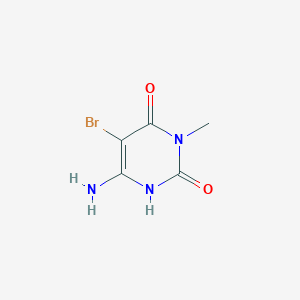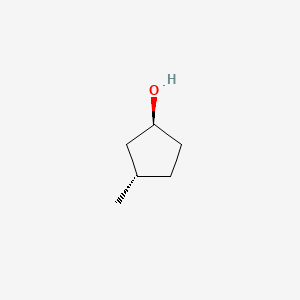
(1S,3S)-3-Methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-3-Methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by a cyclopentane ring substituted with a methyl group and a hydroxyl group at the 1 and 3 positions, respectively. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,3S)-3-Methylcyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to achieve enantioselective reduction. This method allows for the efficient production of the compound with high enantiomeric purity.
化学反応の分析
Types of Reactions: (1S,3S)-3-Methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1S,3S)-3-Methylcyclopentanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane, 3-Methylcyclopentane, using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming (1S,3S)-3-Methylcyclopentyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: H2 gas with a palladium catalyst or LiAlH4 in an inert solvent.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: (1S,3S)-3-Methylcyclopentanone
Reduction: 3-Methylcyclopentane
Substitution: (1S,3S)-3-Methylcyclopentyl chloride
科学的研究の応用
(1S,3S)-3-Methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral catalysis.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its chiral nature is important for the development of enantiomerically pure drugs.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It also serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of (1S,3S)-3-Methylcyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a chiral alcohol, it can act as a ligand for enzymes involved in stereoselective catalysis, affecting the rate and outcome of enzymatic reactions.
類似化合物との比較
(1R,3R)-3-Methylcyclopentan-1-ol: The enantiomer of (1S,3S)-3-Methylcyclopentan-1-ol with opposite stereochemistry.
(1S,3R)-3-Methylcyclopentan-1-ol: A diastereomer with different spatial arrangement of substituents.
Cyclopentanol: A simpler analog without the methyl substitution.
Uniqueness: this compound is unique due to its specific (1S,3S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role in stereoselective synthesis and its interactions with chiral environments in biological systems.
特性
CAS番号 |
5590-95-4 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
(1S,3S)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
VEALHWXMCIRWGC-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1CC[C@@H](C1)O |
正規SMILES |
CC1CCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


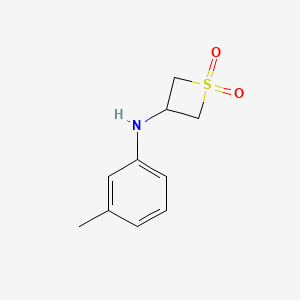

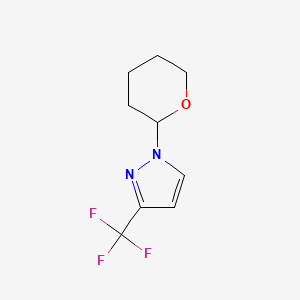
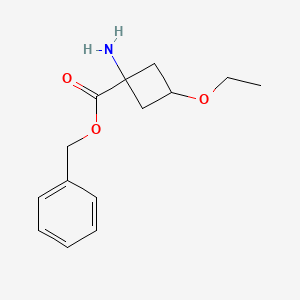
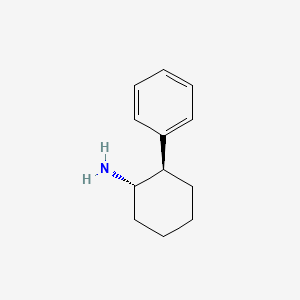


![Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B15225784.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
![2-Bromo-9-(3,5-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B15225797.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
